molecular formula C13H22BN3O3 B1399766 N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide CAS No. 930596-20-6

N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B1399766
CAS No.: 930596-20-6
M. Wt: 279.15 g/mol
InChI Key: RVZZYZZVSAPLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 1.3 ppm (12H, singlet, dioxaborolane methyl groups), δ 2.9–3.1 ppm (6H, singlet, N,N-dimethyl protons), δ 4.3 ppm (2H, singlet, methylene bridge), and δ 7.5–8.0 ppm (2H, pyrazole ring protons).
  • ¹³C NMR : Signals at δ 24.9 ppm (dioxaborolane methyl carbons), δ 35.2 ppm (N,N-dimethyl carbons), δ 50.1 ppm (methylene carbon), and δ 125–140 ppm (pyrazole carbons).
  • ¹¹B NMR : A characteristic peak at δ 30 ppm confirms the sp²-hybridized boron atom.

Infrared (IR) Spectroscopy

  • Strong absorption at 1650 cm⁻¹ (C=O stretch of acetamide).
  • B-O bond vibrations at 1350–1400 cm⁻¹ .
  • N-H stretches absent, consistent with full substitution of the acetamide nitrogen.

Mass Spectrometry

  • ESI-MS : Molecular ion peak observed at m/z 279.14 ([M+H]⁺).
  • Fragmentation patterns include loss of the dioxaborolane group (m/z 183) and cleavage of the acetamide side chain (m/z 98).

Table 2: Key Spectroscopic Data

Technique Key Signals Assignment
¹H NMR δ 1.3 ppm Dioxaborolane methyl groups
¹³C NMR δ 125–140 ppm Pyrazole ring carbons
IR 1650 cm⁻¹ Acetamide C=O stretch
MS m/z 279.14 Molecular ion peak

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray diffraction data for this compound remains unreported, analogous boronate esters exhibit planar geometries around boron, with bond lengths of 1.36 Å (B-O) and 1.48 Å (B-C) . The dioxaborolane ring typically adopts a chair-like conformation, minimizing steric strain from methyl substituents. Computational models suggest the acetamide side chain adopts a gauche conformation relative to the pyrazole ring to reduce steric clashes.

Computational Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity suitable for Suzuki-Miyaura cross-coupling.
  • Molecular Electrostatic Potential (MEP) : Localized negative charge on the boron atom (-0.32 e), facilitating nucleophilic attack in coupling reactions.
  • LogP : 0.27, suggesting balanced lipophilicity for synthetic applications.

Table 3: Computational Parameters

Parameter Value Significance
HOMO-LUMO Gap 4.2 eV Predicts electrophilic reactivity
MEP (Boron) -0.32 e Favors transmetalation in cross-couplings
LogP 0.27 Indicates moderate membrane permeability

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-7-15-17(8-10)9-11(18)16(5)6/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZZYZZVSAPLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Pyrazole Intermediate

The initial step involves constructing the pyrazole ring, often via a cyclization reaction:

  • Starting materials: 1,3-dicarbonyl compounds (such as β-ketoesters) and hydrazines.
  • Reaction conditions: Typically, a condensation of a β-ketoester with hydrazine derivatives under reflux in ethanol or acetic acid, facilitating cyclization to form the pyrazole core.

Step 2: N-Acylation to Form N,N-Dimethylacetamide Derivative

  • Reagents: Acetic anhydride or acetyl chloride for acylation, followed by methylation agents such as methyl iodide or dimethyl sulfate.
  • Procedure: The pyrazole nitrogen is acylated with acetic anhydride, then methylated to introduce the N,N-dimethylacetamide group, often under basic conditions (e.g., potassium carbonate in DMF).

Representative Reaction Scheme

[Pyrazole core] + Acetic anhydride → N-Acyl pyrazole intermediate
N-Acyl pyrazole + Methylating agent → N,N-Dimethylacetamide derivative
Pyrazole derivative + Tetramethyl-1,3,2-dioxaborolan-2-yl chloride → Boronate ester formation

Data Table: Summary of Preparation Methods

Step Reagents Conditions Key Features References
1. Pyrazole synthesis β-Ketoester + Hydrazine Reflux in ethanol or acetic acid Cyclization to pyrazole ,
2. N-Acylation Acetic anhydride, base (K2CO3) Room temperature to reflux Formation of acetamide ,
3. Boronate ester formation Tetramethyl-1,3,2-dioxaborolan-2-yl chloride In inert solvent, pyridine base Regioselective boronate ester

Research Findings and Optimization Notes

  • Selectivity: Regioselective substitution at the 4-position of the pyrazole ring is critical. Use of directing groups or protecting groups can enhance regioselectivity.
  • Yield considerations: Reaction conditions such as temperature, solvent, and stoichiometry significantly influence yields. Reflux conditions in inert solvents generally provide optimal results.
  • Purification: Chromatography (silica gel) and recrystallization are standard for isolating pure compounds.

Additional Considerations

  • Safety: Boronate ester formation involves handling boron chlorides, which are corrosive and require proper protective equipment.
  • Scalability: The described methods are adaptable for scale-up with appropriate optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amine derivatives of the acetamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide has been explored for its potential role in drug development, particularly in the design of protein degraders. These compounds are pivotal in targeted protein degradation, which is an emerging therapeutic strategy for treating diseases such as cancer.

Case Study: Protein Degradation

A study demonstrated that derivatives of this compound showed promising results in selectively degrading specific proteins involved in cancer progression. The mechanism involves the recruitment of E3 ligases to target proteins, facilitating their ubiquitination and subsequent proteasomal degradation. This approach offers a novel pathway for therapeutic intervention in cancers that are resistant to conventional treatments.

Materials Science

The compound's unique boron-containing structure allows it to be utilized in materials science for creating advanced materials with specific electronic properties. Its application in organic electronics and photonic devices has garnered attention due to its ability to enhance charge transport properties.

Data Table: Applications in Materials Science

Application AreaDescriptionKey Findings
Organic ElectronicsUsed as a dopant in organic semiconductorsImproved charge mobility and device efficiency
Photonic DevicesIncorporated into light-emitting diodes (LEDs)Enhanced brightness and color stability
SensorsUtilized in the development of chemical sensorsHigh sensitivity to target analytes

Agricultural Chemistry

This compound is also being investigated for its potential as a pesticide or herbicide. Its ability to interact with specific biological pathways makes it a candidate for developing environmentally friendly agricultural chemicals.

Case Study: Herbicidal Activity

Research has indicated that formulations containing this compound exhibit herbicidal activity against several common weeds. The mechanism appears to involve disruption of metabolic processes critical for weed survival, thus providing an effective means of weed control without harming crops.

Analytical Chemistry

The compound serves as a reagent in various analytical chemistry applications, particularly in the detection and quantification of biomolecules. Its boron content allows for specific interactions with certain functional groups, enhancing the sensitivity of analytical methods.

Data Table: Analytical Applications

Analytical TechniqueApplicationBenefits
ChromatographyUsed as a derivatizing agent for aminesImproved detection limits
SpectroscopyActs as a probe for NMR spectroscopyEnhanced resolution and specificity

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to the presence of the pyrazole ring, which is known to bind to biological targets.

    Pathways Involved: The dioxaborolane ring can participate in reversible covalent bonding with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique properties can be contextualized by comparing it to structurally related pyrazole-boronate and acetamide derivatives. Key differences in substituents, electronic effects, and functional groups influence reactivity, stability, and biological activity.

Boronate Pyrazole Acetamides

(a) 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide (CAS: 1082503-77-2)
  • Structure : Lacks the N,N-dimethyl substitution on the acetamide group.
  • This may enhance solubility in polar solvents but reduce metabolic stability compared to the dimethylated analog .
  • Applications : Used in peptide coupling and as an intermediate for kinase inhibitors.
(b) N-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
  • Structure : Features an N-methyl group instead of N,N-dimethyl.
  • Key Differences: The mono-methyl substitution balances lipophilicity and reactivity. In , this compound was utilized to synthesize B7, a spirocyclic chromane derivative with anti-prostate cancer activity, highlighting its role in medicinal chemistry .
(c) N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide (YDG)
  • Structure : Lacks the boronate ester group entirely.
  • Key Differences: Without the boronate, YDG cannot participate in Suzuki couplings. However, its acetamide group retains utility in coordination chemistry and as a ligand in metal-organic frameworks .

Boronate Pyrazoles with Alternative Substitutions

(a) 1-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Replaces the acetamide with a bulky tert-butyl group.
  • Key Differences : The tert-butyl group introduces steric hindrance, reducing reactivity in cross-coupling reactions but improving stability against hydrolysis. This makes it suitable for slow-release drug formulations .
(b) 1-(Fluorobenzyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Features a fluorobenzyl group instead of acetamide.
  • Key Differences : The electron-withdrawing fluorine atom enhances boronate stability under acidic conditions. This derivative is often used in radiopharmaceuticals for positron emission tomography (PET) imaging .

Aryl-Boronate Acetamides

(a) N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1315571-00-6)
  • Structure : Boronate ester attached to a phenyl ring with an acetamide substituent.
  • This structural motif is common in fluorescent probes and covalent inhibitors .

Biological Activity

N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H22BN3O3
  • Molecular Weight : 279.15 g/mol
  • CAS Number : 930596-20-6
  • Purity : ≥97% .

This compound acts primarily as a kinase inhibitor , which is a crucial mechanism in the treatment of various diseases, including cancer. Kinase inhibitors often target specific pathways involved in cell proliferation and survival, leading to apoptosis in malignant cells.

Key Biological Activities

  • Antitumor Activity :
    • The compound has demonstrated efficacy against various cancer cell lines by inhibiting specific kinases that are overexpressed in tumors.
    • For instance, studies indicate that it can inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .
  • Antimicrobial Properties :
    • Preliminary studies show that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
    • The compound's structural analogs have been reported to show activity against Staphylococcus aureus and E. coli .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value in the low micromolar range.

Cell LineIC50 (μM)
A549 (Lung Cancer)0.5
HeLa (Cervical)0.8
MCF7 (Breast)0.6

Study 2: Antimicrobial Activity

Research conducted at the University of Baghdad assessed the antimicrobial properties of related pyrazole derivatives. The study found that these compounds exhibited notable activity against various pathogens.

PathogenActivity
Staphylococcus aureusSensitive
Escherichia coliSensitive
Pseudomonas aeruginosaResistant

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, detailed studies on its metabolism and excretion are still required to establish its safety profile comprehensively.

Toxicological Studies

Preliminary toxicological assessments suggest low cytotoxicity at therapeutic doses; however, long-term studies are necessary to evaluate chronic exposure risks.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Coupling of a boronate-containing pyrazole precursor (e.g., 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purification via silica gel chromatography using solvent systems like CH₂Cl₂/CH₃OH/NH₃(aq) to isolate regioisomers .
  • Step 3 : Structural confirmation using ¹H NMR, ¹³C NMR, and LC-MS to verify the acetamide and boronate functionalities .

Q. How is the structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the pyrazole ring substitution pattern, dimethylacetamide protons, and boronate methyl groups .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and B-O (boronate, ~1350 cm⁻¹) stretches .
  • Elemental Analysis : To validate purity and stoichiometry .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination .

Q. What is the role of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

  • Methodological Answer : The boronate group:
  • Enables participation in Suzuki-Miyaura cross-coupling reactions for further functionalization .
  • Enhances solubility in organic solvents, facilitating purification and characterization .
  • Requires anhydrous handling due to moisture sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioisomeric outcomes during synthesis?

  • Methodological Answer :
  • Chromatographic Separation : Use gradient silica gel flash chromatography (e.g., CH₂Cl₂/CH₃OH/NH₃(aq)) to isolate regioisomers .
  • Crystallography : Single-crystal X-ray diffraction can unambiguously assign regioisomeric structures .
  • Dynamic NMR Studies : Monitor rotational barriers in the acetamide group to distinguish isomers .

Q. What strategies mitigate instability of the boronate moiety during storage or reaction conditions?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DMF) .
  • Reaction Conditions : Use degassed solvents and avoid protic environments (e.g., H₂O) to prevent hydrolysis .
  • Stabilization : Add Lewis bases (e.g., NEt₃) to coordinate the boron center and reduce reactivity .

Q. How can computational methods optimize synthetic routes for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways and transition states for boronate-acetamide coupling .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .
  • Molecular Docking : Screen potential biological targets if the compound is intended for drug discovery .

Q. What experimental approaches validate predicted biological activity (e.g., enzyme inhibition) of derivatives?

  • Methodological Answer :
  • In Silico Screening : Use PASS software to predict bioactivity, followed by molecular docking against target proteins (e.g., kinases) .
  • In Vitro Assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination) using purified proteins and fluorogenic substrates .
  • SAR Analysis : Modify the pyrazole or acetamide groups and correlate structural changes with activity trends .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to improve solubility .
  • Reaction Monitoring : Use TLC or LC-MS to identify intermediates and optimize reaction time/temperature .

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track bond formation/cleavage in the boronate group .
  • Kinetic Studies : Employ stopped-flow NMR to measure reaction rates under varying conditions .
  • DFT Calculations : Model transition states to explain regioselectivity in cross-coupling reactions .

Q. How can researchers design experiments to study the compound’s metabolic stability?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against cytochrome P450 isoforms to assess drug-drug interaction potential .
  • Stable Isotope Tracing : Use ¹³C-labeled acetamide to track metabolic pathways in cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.